molecular formula C10H10ClNO B055132 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one CAS No. 116815-03-3

8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Cat. No. B055132
CAS RN: 116815-03-3
M. Wt: 195.64 g/mol
InChI Key: VYAYCHCHFQVJHU-UHFFFAOYSA-N
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Description

8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a chemical compound with the molecular formula C10H8ClNO2 . It’s a derivative of 3,4-dihydro-1H-benzo[b]azepine-2,5-dione, which has been synthesized and evaluated for its antibacterial potential against a panel of bacterial pathogens .


Synthesis Analysis

The synthesis of 3,4-dihydro-1H-benzo[b]azepine-2,5-dione derivatives, including 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, involves diverse chemical reactions . The structure-activity relationship studies revealed the essential structural features for promising antibacterial properties .


Molecular Structure Analysis

The molecular structure of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one includes a benzazepine ring, which is a seven-membered heterocyclic compound with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one are complex and involve multiple steps . The synthesized compounds were screened against a panel of bacterial pathogens .


Physical And Chemical Properties Analysis

8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has a molecular weight of 209.63 g/mol. It has one hydrogen bond donor count and two hydrogen bond acceptor counts. The compound has a rotatable bond count of zero and a topological polar surface area of 46.2 Ų .

Mechanism of Action

While the exact mechanism of action of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is not specified in the available literature, the related 3,4-dihydro-1H-benzo[b]azepine-2,5-dione derivatives have shown promising antibacterial properties .

Future Directions

The synthesized 3,4-dihydro-1H-benzo[b]azepine-2,5-dione derivatives, including 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, have shown promising antibacterial properties and good selectivity index, making them potential candidates for further development .

properties

IUPAC Name

8-chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-7-3-4-8-9(6-7)12-5-1-2-10(8)13/h3-4,6,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAYCHCHFQVJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=C(C=C2)Cl)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440712
Record name 8-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116815-03-3
Record name 8-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add a mixture of crude 2-[tert-Butoxycarbonyl-(3-methoxycarbonyl-propyl)-amino]-4-chloro-benzoic acid methyl ester (141.5 g, ˜0.337 mol) in toluene to potassium t-butoxide (95%, 100 g, 0.847 mol) in anhydrous toluene (4.5 L) at 60° C. over 1 h. After heating of 24 h concentrate the mixture under vacuum. Partition the residue between ethyl acetate (1.5 L) and saturated KH2PO4 (1.5 L). Separate the aqueous layer and extract with ethyl acetate (2×0.5 L). Combine the organics and wash with water (2×0.5 L). Remove solvent under vacuum. Dissolve the residue in acetic acid (250 mL) and dilute with 5N HCl (1 L). After heating at 85° C. for 4 h, cool the mixture to room temperature. Basify (pH=10) with 5N sodium hydroxide (ca. 1.8 L) while cooling in an ice bath. Extract the organics with ethyl acetate (3×0.5 L) and wash with brine (0.75 L). Dry over sodium sulfate, filter and concentrate under vacuum. Pass the beige crude product through a pad of silica (8 cmD×3 cmH), eluting with DCM/hexanes (2/1, ca. 3.5 L). Concentrate the crude product under vacuum to give a yellow solid. Recrystallize from EtOAc/hexanes (1/4) to give the title compound (42.85 g, 65%) as an off white solid: H NMR (CDCl3, 300 MHz) δ 4.20 (m, 2H), 4.85 (t, J=4.2 Hz, 2H), 5.29 (t, J=4.2 Hz, 2H), 6.71 (bs, 1H), 8.79-8.82 (m, 2H), 9.68 (d, J=5.1 Hz, 1H).
Name
2-[tert-Butoxycarbonyl-(3-methoxycarbonyl-propyl)-amino]-4-chloro-benzoic acid methyl ester
Quantity
141.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.5 L
Type
solvent
Reaction Step One
Yield
65%

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